molecular formula C22H23N5O3 B6521743 N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide CAS No. 1006860-51-0

N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide

Cat. No.: B6521743
CAS No.: 1006860-51-0
M. Wt: 405.4 g/mol
InChI Key: AMJHKYPSJBHRCO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidin-4-one core substituted with a 3,5-dimethylpyrazole moiety and an acetamide-linked 4-acetylphenyl group.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-11-14(2)27(25-13)22-24-19-6-4-5-18(19)21(30)26(22)12-20(29)23-17-9-7-16(8-10-17)15(3)28/h7-11H,4-6,12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJHKYPSJBHRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis methods, biological activity, and relevant research findings.

Structural Characteristics

The compound features a unique combination of:

  • Acetylphenyl group : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Pyrazole and pyrimidine rings : These heterocyclic structures are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring : Achieved through the reaction of 3,5-dimethyl-1H-pyrazole with an acylating agent under controlled conditions.
  • Acetylation of the phenyl group : Conducted using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
  • Coupling reaction : The acetylated phenyl group is coupled with the pyrazole derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. A study identified it as a potential candidate for further pharmacological exploration due to its ability to modulate enzyme activity and interact with specific molecular targets related to cancer cell proliferation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features may allow it to disrupt bacterial cell functions or inhibit essential enzymes involved in bacterial metabolism .

Case Studies and Research Findings

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
    Cell LineIC50 (µM)Mechanism of Action
    MV4-110.3Inhibition of MAPK pathway
    MOLM131.2Induction of apoptosis
  • Toxicology Studies : Toxicological assessments indicate that at higher concentrations (100 mg/kg), the compound exhibits signs of toxicity in animal models. However, lower doses have shown no significant adverse effects while retaining biological activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from chromenones () and pyridazinones ().
  • Substituent diversity impacts physicochemical properties: the 4-acetylphenyl group may enhance solubility compared to nitro or chloro substituents in similar compounds .

Hydrogen Bonding and Crystallography

  • Hydrogen bonding patterns (e.g., N–H···O interactions) in the target compound’s crystal structure could resemble those in related pyrazolo-pyrimidines, influencing solubility and stability. Graph set analysis () would classify these interactions, such as R₂²(8) motifs common in acetamide derivatives .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-carbethoxycyclopentanone (55.7 g) is dissolved in potassium tert-butoxide/tert-butanol solution, followed by the addition of acetamidine hydrochloride (33.7 g). The exothermic reaction proceeds at 45°C before cooling to room temperature for 25 hours. Post-reaction workup involves vacuum distillation of solvents, followed by extraction with chloroform and precipitation via acidification. This method yields 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine with a melting point of 211–212°C after recrystallization.

Critical Parameters:

  • Base Selection : Potassium tert-butoxide enables deprotonation of the amidine while maintaining solubility.

  • Temperature Control : Initial exothermicity necessitates controlled addition to prevent side reactions.

  • Purification : Sequential recrystallization from acetone-chloroform mixtures achieves >95% purity.

ParameterValueImpact on Yield
Reaction Temperature80°C → 100°C+15%
SolventDMF → NMP+8%
Catalyst Loading5 mol% KI → 10 mol%+12%

Acetamide Side Chain Installation

The N-(4-acetylphenyl)acetamide moiety is introduced via amide coupling at the pyrimidine C3 position. A two-step sequence involving (a) bromoacetylation and (b) Ullmann-type coupling proves effective.

Bromoacetylation of Pyrimidine

Treatment of 3-amino-2-(3,5-dimethylpyrazol-1-yl)-4-oxocyclopenta[d]pyrimidine with bromoacetyl bromide in dichloromethane (DCM) at 0°C installs the bromoacetamide group. Triethylamine scavenges HBr, driving the reaction to 89% conversion.

Coupling with 4-Aminoacetophenone

The bromoacetamide intermediate reacts with 4-aminoacetophenone under Ullmann conditions:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs2CO3

  • Solvent : DMSO at 120°C for 24 hours

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 7.89–7.86 (d, 2H, Ar-H), 7.52–7.49 (d, 2H, Ar-H), 6.38 (s, 1H, pyrazole-H), 4.92 (s, 2H, CH2), 2.59 (s, 3H, COCH3), 2.21 (s, 6H, pyrazole-CH3).

  • HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).

Process Intensification Strategies

Continuous Flow Synthesis

Replacing batch reactions with continuous flow systems enhances reproducibility for scale-up. Key stages adapted for flow chemistry:

  • Cyclocondensation in a tubular reactor at 100°C (residence time: 30 min)

  • In-line liquid-liquid extraction for intermediate purification

  • Final coupling in a packed-bed reactor with immobilized Cu catalyst

Comparative Performance

MetricBatch ProcessFlow Process
Overall Yield62%78%
Reaction Time72 h8 h
Solvent Consumption12 L/mol4.5 L/mol

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Coupling

Competing substitution at C4 versus C2 positions is minimized by:

  • Pre-complexing the pyrimidine with BF3·OEt2 to activate C2

  • Using excess pyrazole (2.5 equiv)

Epimerization During Acetamide Formation

The chiral center at C3 of the cyclopenta[d]pyrimidine requires low-temperature (0–5°C) reactions to maintain stereochemical integrity.

Scalability and Industrial Considerations

Cost Analysis

ComponentCost Contribution
4-Aminoacetophenone34%
Cu Catalysts22%
Solvent Recovery-18% (credit)

Environmental Impact

  • PMI (Process Mass Intensity) : 68 kg/kg (batch) vs. 29 kg/kg (flow)

  • E-Factor : 43 (batch) → 19 (flow) through solvent recycling

Q & A

Q. What safety protocols are critical for handling this compound?

  • Guidelines :
  • Toxicity : Wear PPE (gloves, lab coat) due to potential hepatotoxicity (LD50 > 500 mg/kg in mice) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

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